3-Amino-2-(2-fluorophenyl)quinazolin-4(3H)-one
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Overview
Description
3-Amino-2-(2-fluorophenyl)quinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the fluorophenyl group in this compound adds to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(2-fluorophenyl)quinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluoroaniline and anthranilic acid.
Cyclization Reaction: The key step in the synthesis is the cyclization reaction, where the starting materials undergo a series of chemical transformations to form the quinazolinone ring. This can be achieved using various reagents and catalysts, such as polyphosphoric acid or phosphorus oxychloride.
Amination: The final step involves the introduction of the amino group at the 3-position of the quinazolinone ring. This can be accomplished using reagents like ammonia or primary amines under suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-(2-fluorophenyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced quinazolinone derivatives.
Substitution: The amino and fluorophenyl groups can participate in substitution reactions, leading to the formation of various substituted quinazolinone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions can be carried out using reagents like halogens, alkylating agents, and nucleophiles under suitable conditions.
Major Products
The major products formed from these reactions include various substituted and functionalized quinazolinone derivatives, which can have different biological and chemical properties.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is being explored for its potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Amino-2-(2-fluorophenyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-(2-Fluorophenyl)quinazolin-4(3H)-one: Lacks the amino group at the 3-position.
3-Aminoquinazolin-4(3H)-one: Lacks the fluorophenyl group.
2-Phenylquinazolin-4(3H)-one: Lacks the fluorine atom in the phenyl group.
Uniqueness
3-Amino-2-(2-fluorophenyl)quinazolin-4(3H)-one is unique due to the presence of both the amino group and the fluorophenyl group, which contribute to its distinct chemical and biological properties. The combination of these functional groups can enhance its reactivity, stability, and potential biological activities compared to similar compounds.
Properties
Molecular Formula |
C14H10FN3O |
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Molecular Weight |
255.25 g/mol |
IUPAC Name |
3-amino-2-(2-fluorophenyl)quinazolin-4-one |
InChI |
InChI=1S/C14H10FN3O/c15-11-7-3-1-5-9(11)13-17-12-8-4-2-6-10(12)14(19)18(13)16/h1-8H,16H2 |
InChI Key |
FVJQGAPUHMRVGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CC=CC=C3F)N |
Origin of Product |
United States |
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